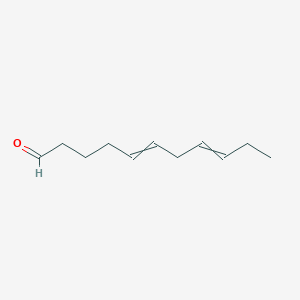
Undeca-5,8-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undeca-5,8-dienal: is an organic compound with the molecular formula C11H18O . It is an aldehyde with a chain length of eleven carbon atoms and two double bonds located at the 5th and 8th positions. This compound is known for its distinctive odor and is used in various applications, including flavoring and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of Undeca-5,8-dienal typically begins with commercially available starting materials such as undec-1-ene.
Reaction Conditions: The hydroformylation reaction is typically carried out under high pressure with a rhodium catalyst, while the oxidation step may involve reagents such as selenium dioxide or pyridinium chlorochromate.
Industrial Production Methods: : In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Undeca-5,8-dienal can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol, Undeca-5,8-dienol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Grignard reagents in anhydrous ether.
Major Products
Oxidation: Undeca-5,8-dienoic acid.
Reduction: Undeca-5,8-dienol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: : Undeca-5,8-dienal is used as a building block in organic synthesis. Its diene system makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: : In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi .
Medicine: : Research is ongoing to explore the potential therapeutic applications of this compound. Its ability to interact with biological membranes and proteins makes it a candidate for drug development .
Industry: : In the fragrance industry, this compound is used as a component in perfumes and flavorings due to its pleasant odor. It is also used in the formulation of various consumer products .
Mechanism of Action
Molecular Targets and Pathways: : Undeca-5,8-dienal exerts its effects by interacting with cellular membranes and proteins. Its aldehyde group can form covalent bonds with amino acids in proteins, leading to changes in protein structure and function. This interaction can disrupt cellular processes and inhibit microbial growth .
Comparison with Similar Compounds
Similar Compounds
Undecanal: Similar in structure but lacks the double bonds. It is less reactive and has different applications.
Undeca-5,8-dienoic acid: An oxidized derivative of Undeca-5,8-dienal with a carboxylic acid group instead of an aldehyde group.
Undeca-5,8-dienol: The reduced form of this compound with an alcohol group instead of an aldehyde group.
Uniqueness: : this compound’s unique combination of an aldehyde group and a diene system makes it highly reactive and versatile in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance .
Properties
CAS No. |
824970-38-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
undeca-5,8-dienal |
InChI |
InChI=1S/C11H18O/c1-2-3-4-5-6-7-8-9-10-11-12/h3-4,6-7,11H,2,5,8-10H2,1H3 |
InChI Key |
XCPNXHHODWQJNW-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14210364.png)
![1-Bromo-3-({3-[(4-hexylphenyl)ethynyl]phenyl}ethynyl)benzene](/img/structure/B14210369.png)
![N-Methyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210376.png)
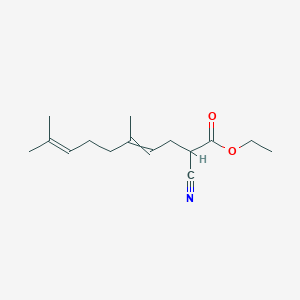

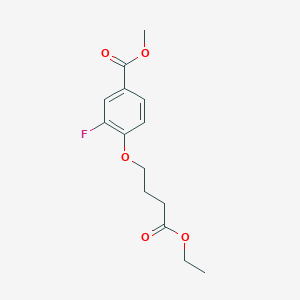

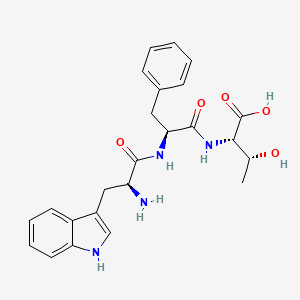
![3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14210408.png)

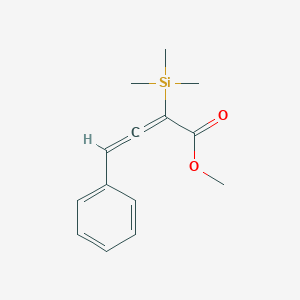
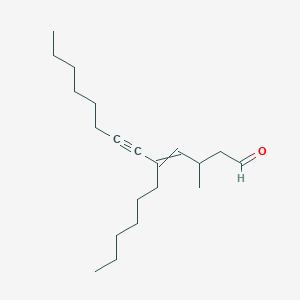

![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}imidazolidine-2,4-dione](/img/structure/B14210449.png)
